2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring system imparts significant pharmacological properties to the compound.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-13-9-5-4-7-11(13)16(20)19-17-18-15-12(21-2)8-6-10-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNNJGWKYVONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol.
Amidation Reaction: The final step involves the formation of the amide bond between the benzothiazole derivative and 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)-phenol: Exhibits aggregation-induced emission and used in fluorescent dyes.
Uniqueness
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties. Its specific substitution pattern on the benzothiazole ring also contributes to its unique pharmacological profile.
Biological Activity
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic compound classified within the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is recognized for its significant pharmacological properties. The presence of the ethylthio group and the methoxy substitution on the benzothiazole ring enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 288.36 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Introduction of the Ethylthio Group : Achieved through nucleophilic substitution reactions using ethylthiol.
- Amidation Reaction : Formation of the amide bond between the benzothiazole derivative and 4-methoxybenzoic acid.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values suggest a promising therapeutic index. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
These values indicate that the compound may effectively reduce cell viability at low concentrations.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- DNA Interaction : Studies suggest that benzothiazole derivatives can intercalate into DNA, leading to inhibition of replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in treating various conditions:
- Study on Antiproliferative Activity : A study involving multiple benzothiazole derivatives showed that compounds with similar structures to this compound exhibited significant antiproliferative activity against different cancer cell lines, reinforcing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation demonstrated that analogs of this compound displayed potent antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
